Product packaging for Prazosin(Cat. No.:CAS No. 19216-56-9)

Prazosin

货号: B1663645
CAS 编号: 19216-56-9
分子量: 383.4 g/mol
InChI 键: IENZQIKPVFGBNW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Historical Context of Prazosin Research

This compound was patented in 1965 and subsequently entered medical use in 1974 wikipedia.org. Early research predominantly focused on its antihypertensive properties. Studies in the 1970s characterized its mechanism of action as a peripheral vasodilator, demonstrating its ability to decrease total peripheral resistance by relaxing vascular smooth muscle ahajournals.orgpfizer.comdrugbank.com. This effect was initially thought to be a direct relaxant action on vascular smooth muscle, though later animal studies suggested it was also related to the blockade of postsynaptic alpha-adrenoceptors pfizer.com. This compound was notably the first alpha antagonist employed for benign prostatic hypertrophy (BPH) nih.gov.

A pivotal shift in this compound research occurred in the 1990s when Murray A. Raskind and his colleagues serendipitously observed its effectiveness in reducing nightmares in military veterans who were receiving the compound for urinary hesitancy wikipedia.orgva.govcambridge.orgnih.gov. This unexpected finding paved the way for extensive investigations into this compound's utility in addressing post-traumatic stress disorder (PTSD)-related nightmares and other central nervous system conditions wikipedia.orgva.govcambridge.orgnih.gov.

Current Research Landscape and Gaps

The contemporary research landscape of this compound is diverse, exploring its applications beyond its traditional cardiovascular indications and delving into its neurobiological effects and potential repurposing in various disease states.

Current Research Areas:

Table 1: Summary of this compound's Efficacy in PTSD-Related Symptoms (Meta-Analysis Data)

Outcome MeasureStandardized Mean Difference (SMD)95% Confidence Interval (CI)Significance (vs. Placebo)Source
Nightmares-0.75-1.24, -0.27Statistically Significant cambridge.org
Sleep Quality-0.57-1.02, -0.13Statistically Significant cambridge.org
Overall PTSD Symptoms-0.31-0.62, -0.01Statistically Significant cambridge.org
Sleep Quality0.870.55, 1.19Statistically Significant psychiatryinvestigation.org
Overall PTSD Symptoms0.770.48, 1.06Statistically Significant psychiatryinvestigation.org
Sleep Disorders0.7990.391, 1.234Statistically Significant psychiatryinvestigation.org

Alcohol Use Disorder (AUD): Investigations are underway to assess this compound's potential in preventing drinking relapse and ameliorating cardiovascular and behavioral symptoms associated with alcohol withdrawal frontiersin.orgneurosciencenews.comoup.com. This effect is believed to be mediated by its ability to reduce noradrenergic signaling, which is crucial in regulating the brain's stress response neurosciencenews.comoup.com.

Traumatic Brain Injury (TBI)-Related Headaches: Recent studies suggest that this compound may counteract post-traumatic headaches, a common long-term consequence of mild traumatic brain injuries pharmacytimes.com.

Cancer Research: this compound is being explored as a repurposed drug in oncology. Research indicates its potential to inhibit glioblastoma growth both in vitro and in vivo, and to increase dendritic cell cross-presentation of antigenic peptides to CD8+ T-cells, suggesting a role in anti-tumor immunity researchgate.netnih.gov. It is also part of a Phase 1 study as an additive to radiotherapy in prostate cancer researchgate.net.

Cytokine Storm: this compound has demonstrated the ability to prevent death in animal models of cytokine storm and is being investigated for its potential in preventing cytokine storm syndrome and complications associated with COVID-19 wikipedia.org.

Scorpion Envenomation: Some studies have explored the use of this compound in managing severe scorpion stings nih.govresearcher.life.

Sex-Based Pharmacokinetic Differences: Recent pharmacokinetic research highlights notable sex-based differences in this compound's absorption and systemic exposure, with females showing higher Cmax and AUC frontiersin.org. This suggests that lower doses might be sufficient for therapeutic equivalence in female patients, impacting personalized medicine approaches frontiersin.org.

Table 2: Sex-Based Pharmacokinetic Differences of this compound

Pharmacokinetic ParameterFemale Median (n=4)Male Median (n=16)P-valueImplicationSource
AUC0-2448% higherBaseline< 0.05Greater systemic exposure in females frontiersin.org
AUC0-∞46% higherBaseline< 0.05Greater systemic exposure in females frontiersin.org
CmaxTrend towards higherBaseline0.06Warrants further investigation for sex-based differences frontiersin.org
T1/2No significant differenceNo significant difference> 0.05Similar drug clearance mechanisms across sexes frontiersin.org
TmaxNo significant differenceNo significant difference> 0.05Similar drug clearance mechanisms across sexes frontiersin.org

Research Gaps:

Despite extensive research, several gaps remain in the understanding and application of this compound. There is a lack of clarity regarding whether this compound can reduce the risk of nightmares in individuals without pre-existing PTSD nih.gov. Research on this compound's safety during pregnancy is limited, though early findings suggest minimal risk; further studies are needed to confirm its safety profile in this population and to explore alternatives uwo.carowan.edu. Larger clinical trials for PTSD have yielded conflicting results, with some not demonstrating superiority over placebo, indicating a need to identify specific patient subtypes that respond to this compound va.govresearchgate.net. Further research is also required to bridge the gap between preclinical neuroscience findings and human laboratory models, particularly concerning methodological factors like acute versus chronic drug administration and brain penetration bohrium.com. Additionally, long-term efficacy and effectiveness of this compound in well-designed prospective trials for PTSD remain to be fully established nih.gov. The precise mechanism by which this compound alleviates PTSD symptoms is not entirely understood, though it is believed to involve the central nervous system's response to stress and fear through alpha-1 adrenergic receptor blockade in the brain patsnap.com. The role of cholinergic modulation as an indirect target for this compound action also warrants further investigation nih.gov.

Significance of this compound in Contemporary Pharmacology and Neurobiology

This compound holds significant importance in contemporary pharmacology and neurobiology due to its well-defined mechanism of action and its diverse applications as a research tool and a lead compound.

Pharmacological Significance:

This compound functions as a selective alpha-1 adrenergic receptor antagonist, acting as a non-selective inverse agonist at the α1A, α1B, and α1D adrenergic receptor subtypes nih.govwikipedia.orgfrontiersin.orgdrugbank.compatsnap.comguidetopharmacology.orgnih.gov. Its primary pharmacological effect involves blocking these receptors, which are found on smooth muscle cells in blood vessel walls, the prostate, urethra, iris dilator muscle, and the brain nih.govpatsnap.com. This blockade leads to smooth muscle relaxation, resulting in vasodilation and a decrease in systemic vascular resistance, thereby lowering blood pressure nih.govahajournals.orgpfizer.comdrugbank.compatsnap.com. The selectivity of this compound for alpha-1 receptors, with much lower affinity for alpha-2 adrenergic receptors, makes it a valuable compound for dissecting the specific roles of these receptor subtypes in various physiological processes wikipedia.org. Its ability to cross the blood-brain barrier is crucial for its central effects, distinguishing it from peripherally acting alpha-1 blockers nih.govwikipedia.orgfrontiersin.orgdroracle.ai.

Neurobiological Significance:

In neurobiology, this compound is significant for its impact on central noradrenergic systems, which are integral to stress responses and various neurological functions wikipedia.orgdroracle.ainih.govneurosciencenews.comoup.combohrium.compatsnap.comnih.govcpn.or.kr. By decreasing the effects of norepinephrine (B1679862) at brain alpha-1 adrenoreceptors, this compound can modulate hyperarousal, trauma-related nightmares, and sleep disturbances observed in conditions like PTSD droracle.ainih.govpsychiatryinvestigation.orgpatsnap.com. It inhibits the output neurons of noradrenergic pathways within the ascending reticular activating system, contributing to its sedative properties and its investigation for insomnia treatment wikipedia.org. The compound's effectiveness in reducing stress-induced relapse in animal models of alcohol use disorder highlights its importance in understanding the neurobiology of addiction and developing targeted interventions neurosciencenews.comoup.combohrium.com. Beyond its classical alpha-1 antagonism, research into this compound's "off-target" effects, such as its ability to inhibit the AKT signaling pathway in glioblastoma cells and enhance dendritic cell cross-presentation of antigenic peptides, reveals broader neurobiological and immunomodulatory potentials researchgate.netnih.gov. These findings underscore this compound's utility not only as a therapeutic agent but also as a research probe to unravel complex signaling pathways and receptor interactions in both physiological and pathological contexts.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H21N5O4 B1663645 Prazosin CAS No. 19216-56-9

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14/h3-4,9-11H,5-8H2,1-2H3,(H2,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENZQIKPVFGBNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4049082
Record name Prazosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4049082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Prazosin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014600
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

6.93e-01 g/L
Record name Prazosin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00457
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Prazosin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014600
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

19216-56-9
Record name Prazosin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19216-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prazosin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019216569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prazosin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00457
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Prazosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4049082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Prazosin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.971
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRAZOSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XM03YJ541D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Prazosin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014600
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

277-280, 279 °C
Record name Prazosin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00457
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Prazosin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014600
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Pharmacodynamics of Prazosin

Specific Organ System Pharmacodynamics

Cardiovascular System

Prazosin's pharmacodynamic effect on the cardiovascular system is characterized by a reduction in blood pressure. This hypotensive action results from the drug's ability to decrease total peripheral resistance by blocking alpha-1 adrenoceptors on vascular smooth muscle, thereby inhibiting the vasoconstricting effects of catecholamines like norepinephrine (B1679862). wikipedia.orgmedscape.comguidetopharmacology.orgmedicinenet.comferozsons-labs.com Blood pressure is lowered in both supine and standing positions, with a more pronounced effect typically observed on diastolic blood pressure. wikipedia.orgfishersci.ca Acute administration of this compound has been shown to decrease mean arterial pressure and total peripheral vascular resistance. fishersci.caprostates.com.au

Unlike many conventional alpha-blockers, the antihypertensive action of this compound is generally not accompanied by a reflex tachycardia, and studies have confirmed that its therapeutic effect involves a fall in blood pressure without a clinically significant change in cardiac output or heart rate. wikipedia.orgfishersci.caferozsons-labs.com While some studies report minor or no consistent changes in cardiac output and heart rate at rest, the significant reduction in arterial pressure is primarily attributed to the decrease in total peripheral resistance. medicinenet.comfishersci.caprostates.com.au

Table 1: Acute Hemodynamic Effects of this compound in Hypertensive Patients

Hemodynamic ParameterBefore this compound (Mean ± SE)After this compound (Mean ± SE)ChangeSource
Mean Arterial Pressure133 mmHg113 mmHg↓ 20 mmHg (approx. 15%) prostates.com.au
Diastolic Blood Pressure118 ± 13.2 mmHg109 ± 11.3 mmHg↓ 9 mmHg (approx. 8%, P<0.005) prostates.com.au
Total Peripheral Resistance1763 dynes s-1 cm-51396 dynes s-1 cm-5↓ 367 dynes s-1 cm-5 (approx. 21%) prostates.com.au
Cardiac Output6.16 L/min6.48 L/min↑ 0.32 L/min (minor change) prostates.com.au
Heart Rate81 beats/min88 beats/min↑ 7 beats/min (minor change) prostates.com.au

Note: Percentage changes for mean arterial pressure and peripheral resistance were also reported as 10% and 9% reductions, respectively, in another study. fishersci.ca

Hemodynamic studies have indicated that this compound typically does not lead to a clinically significant change in renal blood flow or glomerular filtration rate (GFR). wikipedia.orgfishersci.caferozsons-labs.com Long-term this compound therapy in hypertensive men has been observed to effectively lower blood pressure without adversely affecting GFR or effective renal plasma flow. medscape.com While renal vascular resistance may show a temporary decrease during short-term therapy, this effect is not sustained during long-term treatment. medscape.com Furthermore, low, non-depressor doses of this compound have demonstrated a natriuretic effect in patients with congestive heart failure, primarily by interfering with tubular reabsorption, without altering GFR or effective renal plasma flow. nih.gov

Genitourinary System: Relaxation of Bladder Neck and Prostate

This compound improves urine flow rates by relaxing smooth muscle in the genitourinary system. This relaxation is achieved through the blockade of alpha-1 adrenoreceptors located in the bladder neck and prostate. medscape.commedicinenet.comferozsons-labs.commedscape.com This mechanism is particularly beneficial in conditions such as benign prostatic hyperplasia (BPH), where the relaxation of these smooth muscles helps to alleviate symptoms related to urinary outflow obstruction and improve the frequency of micturition. medscape.commedicinenet.comferozsons-labs.comprostates.com.au

Ocular System: Effects on Iris Dilator Muscle and Intraoperative Floppy Iris Syndrome (IFIS)

Alpha-1 adrenergic receptors are present on the iris dilator muscle. medicinenet.comnih.gov Consequently, this compound's action as an alpha-1 adrenergic receptor antagonist can affect this muscle. During cataract surgery, patients treated with alpha-1 adrenergic blocking agents, including this compound, may develop Intraoperative Floppy Iris Syndrome (IFIS). nih.govmedcentral.compfizer.comupol.czservice.gov.uk IFIS is a variant of small pupil syndrome characterized by a flaccid iris that billows in response to intraoperative irrigation currents, progressive intraoperative miosis despite preoperative dilation with mydriatics, and potential prolapse of the iris towards the phacoemulsification incisions. medcentral.compfizer.comupol.cz

Immune System: Catecholamine Binding and Cytokine Production

Alpha-1 adrenergic receptors are found on immune cells, where the binding of catecholamines can stimulate and enhance cytokine production. wikipedia.org this compound, as an alpha-1 adrenoceptor antagonist, can modulate immune cell function. Research indicates that alpha-1 adrenoceptor antagonists may help mitigate cytokine storm and reduce mortality in animal models. wikipedia.orgresearchgate.net this compound is currently being investigated in clinical trials for its potential role in preventing cytokine storm syndrome and complications in conditions such as COVID-19, where it is thought to decrease cytokine dysregulation. wikipedia.orgresearchgate.netnih.gov Catecholamines generally influence the immune response by inhibiting T-helper type 1 cell-mediated cytokine responses (e.g., IL-1, IL-2, IL-12, interferon-γ, TNF-α) and augmenting T-helper type 2 cell-mediated cytokine responses (e.g., IL-6, IL-10). nih.gov Furthermore, inhibition of monocyte alpha-1 adrenergic receptor activation can influence the expression of signaling components related to T cell activation and lead to decreased production of pro-inflammatory cytokines, such as IL-18. nih.gov

Pharmacokinetics of Prazosin

Absorption Characteristics

Prazosin is well-absorbed following oral administration, though its ultimate systemic availability is affected by hepatic first-pass metabolism nih.govresearchgate.net. The presence of food in the digestive tract does not appear to influence the extent of its absorption nih.govdrugbank.com.

The oral bioavailability of this compound shows considerable interindividual variation. Studies have reported that it ranges from 43.5% to 69.3%, with a mean value of approximately 56.9% nih.govdrugbank.comnih.govresearchgate.net. Other studies have noted a similar range, between 55% and 82% nih.gov. This incomplete bioavailability is attributed more to incomplete absorption rather than solely to first-pass metabolism in the liver nih.gov.

ParameterValue
Mean Oral Bioavailability 56.9% nih.govresearchgate.net
Range of Oral Bioavailability 43.5% to 69.3% nih.govresearchgate.netdrugbank.com
Alternative Reported Range 55% to 82% nih.gov

This table presents the key figures related to this compound's oral bioavailability, reflecting the percentage of the administered dose that reaches systemic circulation.

After oral administration, peak plasma concentrations of this compound are typically reached within 1 to 3 hours nih.govdrugbank.comyoutube.com. Some sources specify the peak time at approximately 2 hours in patients with heart failure and around 3 hours in other contexts drugbank.compfizermedical.comnih.gov.

ConditionTime to Peak Plasma Concentration (Tmax)
Normal Healthy Volunteers 1 to 3 hours nih.govdrugbank.com
General Oral Administration ~3 hours drugbank.compfizermedical.com
Patients with Heart Failure ~2 hours nih.gov

This interactive table summarizes the time required for this compound to reach its maximum concentration in the blood plasma after oral intake.

Distribution Profile

Once absorbed, this compound is widely distributed throughout the body, a characteristic indicated by its volume of distribution and high degree of binding to plasma proteins.

This compound is extensively bound to plasma proteins, with reported binding percentages ranging from 92% to 97% nih.govdrugbank.comnih.govdrugbank.com. The primary binding proteins are albumin and alpha-1-acid glycoprotein (B1211001) nih.govdrugbank.comnih.govdrugbank.comnih.gov. Studies indicate that approximately 80-90% of this compound is bound to albumin drugbank.com. This high degree of binding is independent of the drug's plasma concentration within the therapeutic range nih.govdrugbank.com. In certain disease states, such as cirrhosis and chronic renal failure, the free fraction of this compound may be increased nih.gov.

ParameterFinding
Overall Protein Binding 92% to 97% nih.govdrugbank.com
Primary Binding Proteins Albumin and Alpha-1-acid glycoprotein nih.govnih.govnih.gov
Binding to Albumin ~80-90% drugbank.com
Free Fraction (Normal Subjects) 5.1% (± 0.7%) nih.gov
Free Fraction (Cirrhosis Patients) 6.4% (± 1.7%) nih.gov
Free Fraction (Chronic Renal Failure Patients) 7.7% (± 3.3%) nih.gov

This table details the extent to which this compound binds to proteins in the blood plasma and how this can vary in different patient populations.

The apparent volume of distribution (Vd) for this compound is approximately 0.6 L/kg nih.govdrugbank.com. Following intravenous administration, the steady-state volume of distribution has been calculated to be 42.2 L (± 8.9 L) nih.gov. This relatively large volume of distribution suggests that the drug is not confined to the bloodstream and is distributed into the tissues.

ParameterValue
Apparent Volume of Distribution (Vd) ~0.6 L/kg nih.govdrugbank.com
Steady-State Volume of Distribution (IV) 42.2 L (± 8.9 L) nih.gov

This table presents the volume of distribution for this compound, indicating its extensive distribution throughout the body's tissues.

Metabolism and Biotransformation Pathways

This compound is extensively metabolized, primarily by the liver nih.govdrugbank.compfizermedical.com. The main biotransformation pathways are demethylation and conjugation drugbank.compfizermedical.comnih.gov. In vitro studies have identified several metabolites, including those formed via oxidation of the piperazine (B1678402) ring (a stable carbinolamine, an iminium species, and an enamine) and oxidative cleavage of the furan (B31954) ring nih.gov.

Less than 6-10% of an administered dose is excreted as unchanged drug, mainly in the urine nih.govdrugbank.commedscape.com. The majority of the drug is eliminated as metabolites, primarily through bile and feces youtube.comdrugbank.compfizermedical.com. The two main O-demethylated metabolites are almost entirely excreted in the bile nih.govdrugbank.com. More recent investigations have also identified additional metabolic transformations, including the formation of an N-glucuronide and reactive intermediates from the metabolism of the furan ring nih.gov.

Hepatic Metabolism and First-Pass Effect

This compound undergoes extensive metabolism in the liver, which contributes to a pronounced first-pass effect and consequently, low oral bioavailability. nih.govresearchgate.net Following oral administration, a substantial portion of the drug is metabolized before it reaches systemic circulation. This presystemic elimination is a key factor influencing the variable bioavailability of this compound, which has been reported to range from 43.5% to 69.3%, with a mean of 56.9%. nih.govresearchgate.net The primary metabolic pathways identified are demethylation and conjugation. drugbank.comdrugs.com Animal studies have indicated that the metabolism of this compound hydrochloride is extensive, with the main routes being demethylation and subsequent conjugation. drugs.com Similar metabolic processes have been suggested to occur in humans. drugbank.comdrugs.com

The extensive hepatic metabolism means that conditions affecting liver function could potentially alter the pharmacokinetics of this compound. nih.govdrugbank.com The hepatic extraction ratio of this compound after intravenous administration is estimated to be approximately 0.27, assuming that the drug's metabolism occurs entirely in the liver. researchgate.net

Key Metabolites (e.g., O-demethylated metabolites)

The biotransformation of this compound results in the formation of several metabolites, with O-demethylated compounds being the most significant. nih.govdrugbank.com Preliminary studies in humans have indicated that the pathways for this compound's biotransformation are similar to those observed in animal models. nih.govdrugbank.com The two primary metabolites are O-demethylated forms of this compound, which are pharmacologically less active than the parent compound. nih.govnih.gov These major metabolites are almost completely excreted in the bile. nih.govdrugbank.comlitfl.com

In addition to O-demethylation, other metabolic transformations have been identified in in-vitro studies. nih.gov These include amide hydrolysis and O-glucuronidation. nih.gov More recent research has also characterized several new metabolites, such as a stable carbinolamine, an iminium species, and an enamine, all formed through the oxidation of the piperazine ring. nih.gov Furthermore, two ring-opened metabolites resulting from the oxidative cleavage of the furan ring have been identified. nih.gov In the presence of UDP-glucuronic acid, this compound can also form an N-glucuronide, a previously unreported conjugate. nih.gov

Elimination Characteristics

The elimination of this compound and its metabolites from the body occurs through multiple routes, with a relatively short elimination half-life.

Excretion Routes (Bile, Feces, Urine)

The primary route of excretion for this compound and its metabolites is via the bile and subsequently the feces. drugbank.comdrugs.com A very small percentage of the administered dose, approximately 6%, is excreted as unchanged this compound, mainly in the urine. nih.govdrugbank.comlitfl.com The two main O-demethylated metabolites are almost entirely excreted in the bile. nih.govdrugbank.comlitfl.com Animal studies corroborate these findings, showing that this compound is predominantly excreted through bile and feces. drugs.com

Elimination Half-Life

The elimination half-life of this compound is consistently reported to be in the range of 2 to 3 hours. drugbank.comwikipedia.org More specific studies have reported a mean elimination half-life of approximately 2.5 hours. nih.govresearchgate.netdrugbank.com Following intravenous and oral administration in healthy male volunteers, the mean terminal half-life was found to be 2.9 hours. researchgate.net

ParameterValueSource
Elimination Half-Life2 to 3 hours drugbank.comwikipedia.org
Mean Elimination Half-Life~2.5 hours nih.govresearchgate.netdrugbank.com
Mean Terminal Half-Life (IV and Oral)2.9 hours researchgate.net

Population Pharmacokinetics

The pharmacokinetic properties of this compound can be influenced by certain patient populations and physiological conditions.

Influence of Renal Function on Disposition

Impairment of renal function does not appear to have a significant effect on the elimination of this compound. drugbank.comnih.gov Studies in hypertensive patients with varying degrees of chronic renal failure have shown that the degree of renal impairment did not influence the peak drug concentration, the time to reach peak concentration, or the serum half-life of this compound. nih.gov The elimination kinetics were found to be virtually identical regardless of the degree of renal function. nih.gov This suggests that there is no accumulation of the drug when administered repeatedly to patients with impaired renal function. nih.gov However, it has been noted that in cases of chronic renal failure, the plasma free fraction of this compound may be increased and the plasma elimination half-life may be longer, suggesting that dosage should be carefully managed in these patients. nih.govdrugbank.com

Impact of Congestive Heart Failure on Clearance and Half-Life

The pharmacokinetic profile of this compound is significantly altered in patients with congestive heart failure (CHF). nih.gov In this patient population, the disposition of the drug is modified, leading to a longer plasma elimination half-life and an increased plasma free fraction of the compound. nih.govdrugbank.com

A study involving nine patients with NYHA Class 3 or 4 congestive heart failure and five healthy controls demonstrated the extent of these alterations. Following a single 5 mg oral dose, the plasma concentrations of this compound were markedly higher in the patient group. Key pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC) and the plasma half-life, were approximately doubled in patients with CHF compared to the healthy control group. nih.gov The clearance of this compound is also noted to be decreased in individuals with this condition. drugbank.com

Several factors may contribute to these observed changes in this compound disposition in CHF patients. These include a potential reduction in hepatic blood flow, altered gastrointestinal absorption of the drug, or diminished intrinsic metabolic activity within the liver. nih.gov The prolongation of the elimination half-life and increased peak plasma concentrations suggest that the drug's processing and removal from the body are less efficient in these patients. nih.gov

Pharmacokinetic ParameterCongestive Heart Failure Patients (NYHA Class 3 or 4)Healthy Controls
Plasma Concentration (AUC)Approximately 2x higherBaseline
Plasma Half-LifeApproximately 2x longerBaseline
Plasma Free FractionIncreasedNormal
ClearanceDecreasedNormal

Considerations in Hepatic Impairment

This compound's pharmacokinetics are expected to be altered in patients with liver disease due to its extensive hepatic metabolism. nih.gov The liver is the primary site for the biotransformation of this compound, which is subsequently excreted mainly through the bile and feces, primarily as metabolites. drugs.compfizermedical.com

While extensive data concerning the specific pharmacokinetic disposition of this compound in patients with liver disease are limited, the metabolic pathway indicates a high potential for altered drug handling in cases of hepatic dysfunction. drugs.com Since the drug and its metabolites could accumulate in patients with significantly impaired hepatic function, caution is advised. drugs.com This is particularly relevant as some of this compound's metabolites are pharmacologically active, possessing 10% to 25% of the hypotensive activity of the parent compound. drugs.com Therefore, in patients with hepatic impairment, initiating therapy with lower doses may be a reasonable approach, with subsequent titration based on clinical response. pediatriconcall.com Although this compound has been associated with a low rate of transient elevations in serum aminotransferase, these were not higher than placebo in controlled trials, and no definitive instances of clinically apparent acute liver injury have been published. nih.gov

Age-Related Pharmacokinetic and Pharmacodynamic Alterations

The effect of age on the pharmacokinetics of this compound has been the subject of multiple studies, with some variability in findings. One study comparing ten elderly subjects (ages 61-81) with ten young subjects (ages 23-28) found that the oral pharmacokinetics of this compound were not significantly different between the two groups. nih.govsemanticscholar.org In this research, the area under the curve (AUC) and the maximum plasma concentration (Cmax) were not different, and protein binding was nearly identical (93.4% in the elderly vs. 93.5% in the young). nih.govsemanticscholar.org However, the serum half-life was longer in the elderly group (210 minutes) compared to the young group (139 minutes). nih.govsemanticscholar.org

Another study comparing ten young (ages 19-30) and five older (ages 54-62) healthy subjects reported that the pharmacokinetic parameters of this compound were "virtually the same" in both cohorts. nih.gov In contrast, a separate investigation concluded that the kinetics of this compound may be altered in older individuals, noting that oral administration resulted in higher plasma concentrations. researchgate.net This study attributed a significant increase in this compound's half-life in the elderly to an increased volume of distribution rather than a decrease in clearance. researchgate.net

Despite the somewhat inconsistent findings regarding pharmacokinetics, there is a clearer trend in pharmacodynamics. A consistent observation is that the hemodynamic effects of this compound are greater in the elderly, even at equivalent plasma concentrations. nih.govsemanticscholar.org The reduction in systolic and mean blood pressure was found to be significantly greater in the elderly group at multiple time points after drug administration. nih.govsemanticscholar.org Interestingly, despite the more pronounced drop in mean blood pressure, the compensatory increase in heart rate was similar in both young and elderly groups, which may suggest an age-related difference in the baroreceptor reflex. nih.govsemanticscholar.org

Pharmacokinetic Parameters of this compound in Young vs. Elderly Subjects (Data from a single study)
ParameterElderly Subjects (61-81 years)Young Subjects (23-28 years)
Serum Half-life (t1/2)210 min139 min
Time to Cmax84 min114 min
AUC(zero)-infinityNo significant differenceNo significant difference
CmaxIdenticalIdentical
Protein Binding93.4%93.5%

Therapeutic Applications and Efficacy Research

Post-Traumatic Stress Disorder (PTSD) and Related Symptoms

Prazosin has been investigated for its role in alleviating specific symptoms associated with PTSD.

Table 2: Efficacy of this compound in PTSD Symptoms (Standardized Mean Differences from Meta-Analyses)

OutcomeStandardized Mean Difference (SMD)95% Confidence Interval (CI)p-valueSource
Nightmares1.010.72–1.30< 0.001 psychiatryinvestigation.orgpsychiatrist.com
Nightmares-0.75-1.24, -0.27- cambridge.orgresearchgate.netnih.gov
Nightmares1.0220.41, 1.620.001 tandfonline.com
Sleep Quality0.870.55–1.19- psychiatryinvestigation.orgpsychiatryinvestigation.orgpsychiatrist.com
Sleep Quality-0.57-1.02, -0.13- cambridge.orgresearchgate.netnih.gov
Sleep Quality0.93 / 1.14-0.02, 1.88 / 0.24, 2.030.054 / 0.01 tandfonline.com
Overall PTSD Symptoms0.770.48–1.06- psychiatryinvestigation.org
Overall PTSD Symptoms-0.31-0.62, -0.01- cambridge.orgresearchgate.netnih.gov
Overall Clinical Improvement0.940.6–1.29- psychiatryinvestigation.org
Hyperarousal Symptoms1.040.23–1.840.01 psychiatryinvestigation.orgpsychiatryinvestigation.orgpsychiatrist.com
Dream Content1.330.69–1.97- psychiatryinvestigation.orgpsychiatrist.com
Total Sleep Time (minutes)60.9818.69–103.26- psychiatryinvestigation.orgpsychiatryinvestigation.orgpsychiatrist.com
Illness Severity1.200.79, 1.610.001 tandfonline.com

Research on this compound's Mechanism in PTSD Pathophysiology

This compound functions as a centrally and peripherally acting alpha-1 adrenergic receptor antagonist. Its purported mechanism of action in PTSD involves counteracting the excessive noradrenergic stimulation and adrenergic dysregulation observed in the disorder.

In PTSD, high noradrenergic activity is associated with hyperexcitation, trauma nightmares, and sleep disturbances, likely due to the stimulation of alpha-1 adrenergic receptors in the prefrontal cortex. This compound crosses the blood-brain barrier and blocks these alpha-1 adrenergic receptors in the central nervous system (CNS), thereby reducing the effects of norepinephrine (B1679862) (noradrenaline) on brain alpha-1 adrenoreceptors. This action is thought to dampen the increased startle and fear responses, as well as improve sleep quality.

Specifically, this compound reduces CNS sympathetic outflow throughout the brain, which regulates phenomena implicated in PTSD pathogenesis, including sleep and nightmares. It also prevents the norepinephrine-induced release of corticotropin-releasing factor, which contributes to the stress response. By inhibiting the output neurons of the noradrenergic pathways within the ascending reticular activating system, this compound can induce sedation and improve sleep.

Studies in Specific PTSD Populations (e.g., Combat Veterans, Bulimia Nervosa with PTSD)

Beyond veteran populations, this compound has shown a reduction in nightmares in patients with both combat- and noncombat-related trauma. A pilot, randomized, double-blind, placebo-controlled crossover trial was conducted in eight adult women diagnosed with active bulimia nervosa symptoms and comorbid PTSD. This study found that this compound significantly reduced the intensity and marginally reduced the frequency of PTSD-related nightmares in this specific population. However, it did not significantly affect subjective sleep efficiency, sleep quality, cortisol levels, or diurnal cortisol secretory patterns in these patients.

Long-Term Efficacy and Discontinuation Effects in PTSD

Research on the long-term efficacy of this compound in PTSD is currently limited. Most clinical trials and meta-analyses have reviewed this compound's effects over periods ranging from 8 weeks to several months, rather than years. There is a recognized lack of large, long-term randomized controlled trials specifically designed to evaluate the sustained effectiveness of this compound for sleep disturbances in PTSD. The longest clinical trial for this compound treatment of nightmares reported in some literature is 20 weeks, which may not be a sufficient duration to assess long-lasting effects.

Observations regarding the discontinuation of this compound have been mixed. Some clinical trials have reported a return of PTSD symptoms, particularly nightmares, upon discontinuation of the medication. For instance, after a washout period in one study, five patients experienced a return to distressing nightmares following this compound discontinuation. Conversely, a case series involving three patients successfully treated with this compound for PTSD-related nightmares reported that their nightmares did not return upon discontinuation of the medication, suggesting that some patients may achieve sustained remission. Continued research is recommended to further understand the effects of this compound discontinuation and the potential for long-term remission of PTSD symptoms.

Benign Prostatic Hyperplasia (BPH)

This compound is an older alpha-1 adrenergic blocker that has been used in the management of Benign Prostatic Hyperplasia (BPH).

Research on Efficacy in Urinary Symptoms

Research indicates that alpha-1 adrenergic blocking drugs, including this compound, are effective at relieving obstructive urinary symptoms associated with BPH. In an open randomized study comparing this compound, terazosin (B121538), and tamsulosin (B1681236) in 121 patients with symptomatic BPH, this compound resulted in a 38% change in total symptom score from baseline at 4 weeks. The study also observed a significant increase in maximal urinary flow rate (2.8 mL/s) with this compound at 4 weeks.

Another study involving 97 BPH patients treated with this compound over 4 weeks showed marked improvement in urine output. There was a reduction in nocturia and the frequency of urination, along with a significant reduction in urinary urgency and hesitancy. Specifically, approximately 71% of patients showed improvement in the sensation of residual urine, 66% in terminal dribbling, and 65% experienced relief from prolonged micturition, with nocturia and daytime frequency improving in over 60% of cases.

Despite these findings, this compound has had limited study in BPH management compared to other alpha adrenergic blockers. It was previously a commonly used alpha blocker, but due to its requirement for multiple daily dosing and limited efficacy data, international guidelines no longer recommend this compound for lower urinary tract symptoms. Furthermore, long-term use (beyond two years) may lead to decreased effectiveness, potentially due to tachyphylaxis or progressive prostatic enlargement not influenced by this compound's effects on muscle tone.

Table 3: this compound's Efficacy in Urinary Symptoms for Benign Prostatic Hyperplasia

Outcome MeasureImprovement / ChangeCitation
Total Symptom Score (4 weeks)38% change from baseline
Maximal Urinary Flow Rate (4 weeks)Significant increase (2.8 mL/s)
NocturiaReduction (over 60% of cases)
Urinary FrequencyReduction (over 60% of cases)
Urinary UrgencySignificant reduction
Urinary HesitancySignificant reduction
Sense of Residual UrineImprovement in 71% of patients
Terminal DribblingImprovement in 66% of patients
Prolonged MicturitionRelief in 65% of patients

Raynaud's Phenomenon

Raynaud's Phenomenon is a condition characterized by vasospasm of the arteries, typically in the fingers and toes, in response to cold temperatures or stress. This compound's role as a vasodilator has led to its investigation as a treatment for this condition.

Clinical Investigations and Outcomes

Clinical investigations have explored the efficacy of this compound in treating Raynaud's Phenomenon, particularly in cases secondary to underlying conditions such as scleroderma. Two randomized controlled trials indicated that this compound was more effective than placebo in managing Raynaud's secondary to scleroderma, although the observed positive response was modest. uspharmacist.comscispace.comnih.govnih.govcochrane.org

One study, a double-blind single crossover trial, assessed this compound's efficacy in 14 patients with Raynaud's Phenomenon. Nine of these patients reported fewer episodes during this compound treatment compared to placebo. Among patients with systemic lupus erythematosus, mixed connective tissue disease, or idiopathic Raynaud's, eight out of nine reported improvement with this compound. In contrast, only one out of five patients with progressive systemic sclerosis (PSS) reported benefit. Objective measurements in this study further supported these findings, showing a significant decrease in digital artery resistance with this compound specifically in the group without PSS. These data suggest that this compound may offer greater benefit in Raynaud's Phenomenon not associated with PSS. nih.gov Another trial indicated a reduction in the frequency of Raynaud's attacks with this compound treatment. scispace.com A dose-response study involving 24 patients with Raynaud's Phenomenon compared the clinical effectiveness of 3 mg, 6 mg, and 12 mg daily doses of this compound. The study found no significant differences in clinical effectiveness among these dosages, but concluded that a 3 mg daily dose provided the most favorable balance between clinical effectiveness and patient tolerability. nih.gov

Emerging and Investigational Therapeutic Areas

Beyond its established applications, this compound is being investigated for its potential in several emerging therapeutic areas, leveraging its pharmacological profile as an alpha-1 adrenergic receptor antagonist.

Alcohol Use Disorder (AUD) Research

The involvement of noradrenergic circuits in alcohol reinforcement and relapse has prompted research into this compound as a potential pharmacotherapy for Alcohol Use Disorder (AUD). psychiatryonline.orgresearchgate.net

Preclinical studies have consistently demonstrated this compound's ability to reduce alcohol drinking and self-administration across various experimental conditions. In animal models, this compound has been shown to decrease withdrawal-induced alcohol intake, reduce alcohol consumption in selectively bred alcohol-preferring ("P") rats, and attenuate stress-induced alcohol seeking. psychiatryonline.orgnih.gov It has also been observed to block yohimbine-induced reinstatement of alcohol seeking, a model for stress-induced relapse. psychiatryonline.orgoup.com

A significant finding in "P" rats is this compound's capacity to prevent the "alcohol deprivation effect" (ADE), a phenomenon where alcohol intake increases following periods of abstinence, serving as a model for alcohol relapse in humans. nih.gov Furthermore, research indicates that this compound specifically decreases the motivation to initiate and engage in alcohol consumption, rather than inducing generalized motor impairment or malaise, as its effects were observed on alcohol-seeking but not sucrose-seeking behavior. nih.gov The combination of naltrexone (B1662487) and this compound in preclinical studies involving "P" rats demonstrated a substantial reduction in both alcohol seeking and consumption, exceeding the effects of either drug alone or placebo. oup.com

Clinical trials have explored this compound's potential in reducing alcohol consumption in individuals with AUD. While some studies have shown mixed results, this compound has demonstrated modest efficacy in randomized controlled trials for AUD. oup.compsychiatrist.com

A 12-week double-blind, placebo-controlled study involving 92 participants with AUD (excluding those with PTSD) found that this compound was associated with a greater reduction over time in both the rate of drinking and the probability of heavy drinking days compared to placebo. psychiatryonline.orgresearchgate.netjwatch.org In a proof-of-concept randomized controlled trial, a combination regimen of naltrexone augmented with this compound resulted in percentage reductions from baseline exceeding 50% for the Penn Alcohol Craving Scale (PACS), percentage drinking days (PDD), and percentage heavy drinking days (PHDD). These reductions were at least twice as large as those observed with naltrexone alone. oup.com

Another study involving 36 patients over six weeks reported that this compound significantly decreased the number of alcoholic drinks consumed per week, with a more pronounced effect observed in patients with higher baseline diastolic blood pressure. pharmacytimes.comresearchgate.net A larger randomized controlled trial (n=100) indicated that this compound, when titrated to 16 mg/day, reduced drinking days, heavy drinking days, and average drinks per day. Notably, these benefits were predominantly observed in patients who presented with high alcohol withdrawal symptoms (AWS) at baseline. In this subgroup, this compound also led to improved reductions in anxiety, depression, and craving. psychiatrist.comaddictionpolicy.org

Table 1: Summary of this compound's Efficacy in Clinical Trials for Alcohol Use Disorder

Study CharacteristicsOutcome MeasureThis compound EffectComparatorSource
12-week, n=92 (AUD, no PTSD)Rate of drinking, probability of heavy drinking daysGreater decrease over timePlacebo psychiatryonline.orgresearchgate.netjwatch.org
6-week, n=36 (AUD)Drinks per weekSignificant decrease, especially with higher DBPPlacebo pharmacytimes.comresearchgate.net
n=100 (AUD, high AWS at baseline)Drinking days, heavy drinking days, average drinks per dayReducedPlacebo psychiatrist.comaddictionpolicy.org
Naltrexone + this compound (AUD)PACS, PDD, PHDD>50% reduction, at least twice naltrexone-placeboNaltrexone + Placebo oup.com

Insomnia Treatment

This compound is utilized off-label for the treatment of insomnia, primarily due to its sedative properties. wikipedia.org It is recognized as the sole selective alpha-1 adrenergic receptor antagonist that has been significantly employed for this purpose. wikipedia.org The mechanism underlying its sedative effect involves the inhibition of output neurons within the noradrenergic pathways of the ascending reticular activating system, which is responsible for promoting arousal. wikipedia.org

Table 2: this compound's Impact on Sleep Disturbances in PTSD Patients

Outcome MeasureThis compound Effect (vs. Placebo)Source
Trauma-related nightmaresSignificantly reduced consensus.apppsychiatryinvestigation.orgnih.govpsychiatryinvestigation.org
InsomniaSignificantly reduced consensus.apppsychiatryinvestigation.orgnih.govpsychiatryinvestigation.org
Overall sleep qualityImproved (mixed findings) consensus.apppsychiatryinvestigation.orgpsychiatryinvestigation.orgresearchgate.net
Overall PTSD symptomsStatistically significant improvement (mixed findings) psychiatryinvestigation.orgnih.govpsychiatryinvestigation.orgresearchgate.net

Adverse Effects and Safety Profile Research

Analysis of Common Adverse Effects

Common adverse effects associated with prazosin therapy have been extensively documented in clinical trials and post-marketing surveillance. These effects often diminish with continued therapy or can be managed by dosage adjustments. In clinical trials involving over 900 patients, the most frequently reported reactions included dizziness (10.3%), headache (7.8%), drowsiness (7.6%), lack of energy (6.9%), weakness (6.5%), palpitations (5.3%), and nausea (4.9%). pfizer.compfizermedicalinformation.com

Less frequent adverse reactions, occurring in 1–4% of patients, encompass gastrointestinal issues such as vomiting, diarrhea, and constipation. pfizer.compfizermedicalinformation.com Cardiovascular effects like edema, dyspnea, and orthostatic hypotension are also reported within this frequency range. pfizermedicalinformation.com Central nervous system effects can include vertigo, depression, and nervousness. pfizermedicalinformation.com Other less common adverse effects involve dermatologic reactions like rash, genitourinary symptoms such as urinary frequency, and EENT (Ear, Eye, Nose, Throat) manifestations like blurred vision, reddened sclera, epistaxis, dry mouth, and nasal congestion. pfizermedicalinformation.com

A study focusing on patients with uncontrolled diastolic hypertension noted that some common side effects, such as orthostatic hypotension and syncope, were resolved after continuing the drug. Palpitations, headaches, and vertigo were also reported, with some patients discontinuing the drug due to fatigue or nasal congestion and impaired taste sensation. iha.org.ir

Table 1: Common Adverse Effects of this compound and Their Reported Frequencies

Adverse EffectReported Frequency (%)Category
Dizziness10.3Nervous System
Headache7.8Nervous System
Drowsiness7.6Nervous System
Lack of Energy6.9Body As A Whole
Weakness6.5Body As A Whole
Palpitations5.3Cardiovascular
Nausea4.9Gastrointestinal
Vomiting1-4Gastrointestinal
Diarrhea1-4Gastrointestinal
Constipation1-4Gastrointestinal
Edema1-4Cardiovascular
Dyspnea1-4Cardiovascular
Orthostatic Hypotension1-4Cardiovascular
Syncope1-4Cardiovascular
Vertigo1-4Central Nervous System
Depression1-4Central Nervous System
Nervousness1-4Central Nervous System
Rash1-4Dermatologic
Urinary Frequency1-4Genitourinary
Blurred Vision1-4EENT
Reddened Sclera1-4EENT
Epistaxis1-4EENT
Dry Mouth1-4EENT
Nasal Congestion1-4EENT

Note: Frequencies are based on clinical trials and post-marketing experience. pfizer.compfizermedicalinformation.com

Research on Serious Adverse Effects

This compound can lead to more serious adverse effects, primarily related to its alpha-1 adrenergic blocking mechanism, which affects blood pressure regulation.

The "first-dose phenomenon" is a well-recognized serious adverse effect of this compound, characterized by acute hypotension and syncope (sudden loss of consciousness) shortly after the initial dose. medcentral.comwikipedia.orgresearchgate.net This phenomenon is believed to be due to an excessive postural hypotensive effect. pfizermedicalinformation.com Syncopal episodes typically occur within 30 to 90 minutes of the initial dose and can occasionally be preceded by severe tachycardia, with heart rates ranging from 120-160 beats per minute. medcentral.compfizermedicalinformation.compfizer.com

The incidence of syncopal episodes is approximately 1% in patients who receive an initial dose of 2 mg or greater. medcentral.compfizermedicalinformation.com Clinical studies suggest that this risk can be minimized by initiating therapy with a low dose (e.g., 1 mg) and gradually increasing it. pfizermedicalinformation.compfizer.com In a study of 50 patients, 6 experienced orthostatic hypotension and 2 suffered syncopal attacks after the first dose, which resolved with continued treatment. iha.org.ir In a double-blind randomized clinical trial, one participant in the this compound group experienced symptomatic orthostatic hypotension, and dosing was adjusted to prevent further issues. psychiatryonline.org Patients are advised to avoid situations where injury could result if syncope occurs during initial therapy. pfizermedicalinformation.compfizer.com

Orthostatic hypotension, a significant drop in blood pressure upon standing, is a common and potentially serious adverse effect of this compound. wikipedia.orgnih.gov This effect is primarily observed following the administration of the first dose but can also occur with rapid dosage increases or the addition of other hypotensive drugs. iha.org.irmedcentral.com Studies have shown that orthostatic hypotension is the most common side effect of this compound, often resolving with continued treatment. iha.org.ir

In a study involving patients with chronic renal failure and renal transplant recipients, the addition of this compound led to significant falls in both lying and standing blood pressures, with standing pressures being significantly lower. One patient experienced severe symptomatic postural hypotension associated with a transient and reversible deterioration in renal function. bmj.com In a trial for alcohol use disorder, rates of asymptomatic orthostatic hypotension did not differ between this compound and placebo groups, but symptomatic orthostatic hypotension was noted in one this compound participant. psychiatryonline.org

Intraoperative Floppy Iris Syndrome (IFIS) is a complication observed during cataract surgery, characterized by a flaccid iris that billows in response to intraocular fluid currents, a tendency for the iris stroma to prolapse toward incisions, and progressive intraoperative miosis despite preoperative dilation. service.gov.uknih.gov this compound, as an alpha-1 adrenoceptor antagonist, has been associated with IFIS due to its effect on the iris dilator muscle. nih.gov

Priapism, a prolonged and often painful erection unrelated to sexual stimulation, is a rare but serious adverse effect reported with alpha-1 blockers, including this compound. pfizer.compfizermedicalinformation.comiha.org.irmedcentral.comwikipedia.orgnih.gov While large-scale data on the incidence of this compound-associated priapism are limited, several small case studies have documented its occurrence. oup.com Early reports of priapism associated with this compound appeared in medical literature, noting that sexual difficulties are generally rare with the drug, but "congestion of the penis" had been attributed to it in one case. bmj.come-mjm.org

One case report described a patient who developed priapism six weeks after commencing this compound for hypertension, which resolved upon discontinuation of the drug. e-mjm.org Another report detailed recurrent priapism in a military veteran receiving this compound for PTSD, with episodes resolving after discontinuing the medication. oup.com The correlation between priapism risk and this compound dosage remains unclear due to the limited number of documented cases. oup.com Immediate medical attention is crucial for priapism to prevent penile tissue damage and permanent loss of potency. pfizer.commayoclinic.org

Studies on Specific Patient Populations and Adverse Event Risk

Research has also explored the adverse event risk of this compound in specific patient populations:

Pediatric Population: Studies on the use of this compound in pediatric patients, particularly for post-traumatic stress disorder (PTSD) with nightmares and/or sleep disorder, have reported generally minor adverse effects. One study of 18 pediatric patients found only one patient experienced hypotension, which led to a dose decrease but not discontinuation due to clinical improvement. frontiersin.org Other studies in children treated with this compound or similar drugs like doxazosin (B1670899) also noted minor adverse effects, with negligible changes in systolic and diastolic blood pressure. frontiersin.org Safety and efficacy have not been established in the broader pediatric population. mayoclinic.org

Geriatric Population: While this compound is used in older adults, specific data on the relationship of age to its effects in geriatric patients are limited. mayoclinic.orghres.ca Older patients may be more susceptible to orthostatic hypotension and syncope, which are known side effects of this compound. iha.org.ir A study on resistant diastolic hypertension noted that older patients had a better response to other antihypertensive drugs, but this compound was effective in decreasing DBP, especially in men. iha.org.ir Careful monitoring of blood pressure, particularly during initial titration, is recommended for all patients, including the elderly. medcentral.com

Patients with Renal Impairment: In patients with chronic renal failure and renal transplant recipients, this compound has been successfully used in combination with other antihypertensive drugs. bmj.com While one patient experienced severe symptomatic postural hypotension associated with a transient and reversible deterioration in renal function, there was no evidence that this compound use resulted in progressive deterioration of residual renal function. bmj.com Neither mean blood urea (B33335) nor plasma creatinine (B1669602) concentrations changed significantly during this compound administration in these patients. bmj.com

Patients with Hepatic Impairment: Information regarding the specific adverse event risk of this compound in patients with hepatic impairment is less detailed in the provided search results. However, this compound is heavily metabolized in the liver, suggesting that hepatic impairment could potentially alter its pharmacokinetics and thus its adverse effect profile. drugbank.com

Elderly Patients

In older patient populations, this compound has generally demonstrated good tolerability, even at relatively higher dosages, with a low rate of treatment discontinuation due to adverse events nih.gov. Common adverse effects observed in this group include dizziness, orthostasis (a form of low blood pressure that happens when standing up), and headache nih.gov.

A notable physiological consideration in geriatric patients is the age-associated increase in noradrenergic outflow, which may influence the pharmacodynamics of this compound nih.gov. This physiological change could potentially necessitate higher doses of this compound to adequately antagonize α1-adrenoceptors nih.gov. However, the use of higher doses in older patients carries an increased risk of hypotension nih.gov. Rare psychiatric adverse effects, such as insomnia and hallucinations, have also been documented in elderly patients consensus.appaasm.orgaasm.org. These effects can be particularly challenging to differentiate from other medication-related side effects in older adults, who frequently take multiple medications consensus.appaasm.orgaasm.org. For instance, a case report described low-dose this compound being associated with new-onset nightmares and sleep disturbances in an elderly patient with no prior history of mental illness aasm.orgaasm.org. Despite these considerations, this compound has been reported as well-tolerated in an elderly patient with dementia and comorbid heart disease when used to manage agitation and aggression researchgate.net. Careful monitoring of blood pressure is advised during the initiation and dose adjustment phases in elderly patients, especially those with benign prostatic hyperplasia pfizer.com.

Table 1: Common Adverse Effects of this compound in Youth with PTSD (illustrative data from one study)

Side EffectApproximate FrequencyNotes
Dizziness18%Most frequently reported consensus.app
Anxiety9% consensus.app
Headaches6% consensus.app
NauseaReported consensus.app
InsomniaRareEspecially in elderly consensus.app
HallucinationsRareEspecially in elderly consensus.app

Patients with Cardiovascular Disease

This compound functions as an α1-blocker, inducing vasodilation and thereby lowering blood pressure wikipedia.orgmayoclinic.org. While it has been utilized for hypertension, current evidence-based guidelines generally recommend other classes of antihypertensive agents as first-line treatments due to established benefits in reducing cardiovascular events and mortality medcentral.comhas-sante.frhas-sante.fr.

A comparative study involving patients with congestive heart failure (NYHA functional class II and III) assessed the safety of enalapril (B1671234) versus this compound. The findings indicated a statistically significant higher incidence of symptomatic hypotension in patients receiving this compound (12.9%) compared to those on enalapril (5.2%) researchgate.net. This included a higher rate of severe hypotension (2.6% with this compound vs. 0.5% with enalapril), though all patients in the study recovered researchgate.net.

Table 2: Incidence of Symptomatic Hypotension in Congestive Heart Failure Patients (Enalapril vs. This compound)

Treatment GroupModerate Hypotension (%)Severe Hypotension (%)Total Symptomatic Hypotension (%)
Enalapril4.70.55.2
This compound10.32.612.9
P-value--≤ 0.000012 researchgate.net

Common cardiovascular adverse effects associated with this compound include palpitations (reported in approximately 5% of patients), edema, orthostatic hypotension, dyspnea, syncope, tachycardia, and angina medcentral.com. Syncope, which is typically self-limiting, often occurs within 30-90 minutes following the initial dose and may be linked to rapid dosage increases medcentral.com.

Long-term studies on this compound in chronic congestive heart failure have yielded mixed results. Some research indicates a persistent, albeit variable, benefit in a proportion of initial responders (50-80%), but also reported serious side effects in up to 40% of patients and the development of tolerance in many cases oup.com. Mortality rates in these studies ranged from 25-38% within 3-6 months and reached 50% by one year, highlighting the need for caution in patients with congestive heart failure due to coronary artery disease oup.com. Conversely, a study on long-term this compound use in refractory heart failure reported no serious side effects and observed hemodynamic improvements, including a decrease in heart volume oup.com. This compound generally maintains heart rate and cardiac output in the supine position, and cardiovascular responses to exercise are preserved during therapy medcentral.com. Its peripheral vasodilatory effect is primarily concentrated in the arterioles pfizer.com. Unlike conventional alpha-blockers, this compound's antihypertensive action is typically not accompanied by reflex tachycardia, and tolerance to its hypotensive effect has not been observed during long-term therapy for hypertension pfizer.commedcentral.com.

Risk-Benefit Assessment in this compound Research

A thorough risk-benefit assessment is essential for this compound, particularly given its evolving therapeutic applications. While this compound effectively reduces blood pressure, its efficacy in terms of morbidity and mortality outcomes for hypertension has not been established through dedicated studies has-sante.frhas-sante.fr. Consequently, alpha-blockers, including this compound, are generally considered a last-resort treatment for hypertension, reserved for patients who are not adequately controlled by or experience adverse effects from first-line antihypertensive agents, or as an add-on therapy in triple therapy regimens has-sante.frhas-sante.fr.

Despite these limitations in hypertension, this compound is generally well-tolerated, with dizziness, anxiety, and headaches being common but manageable side effects consensus.app. In the context of PTSD, this compound is increasingly used off-label to treat associated nightmares, with growing evidence supporting its benefit in reducing the frequency and duration of these disturbances drugbank.comaasm.orgaasm.orgnih.gov. Clinical trials in PTSD patients have shown that this compound is generally well-tolerated, with discontinuation rates comparable to placebo consensus.app. The PREDICT study is an ongoing clinical trial aiming to identify biomarkers that can predict which PTSD patients are most likely to benefit from this compound, based on the hypothesis that the drug compensates for increased noradrenergic signaling uw.edu. This personalized medicine approach could refine the risk-benefit profile by targeting patients most likely to respond positively uw.edu.

Drug Interactions and Concomitant Therapy Research

Pharmacodynamic Interactions Leading to Increased Hypotensive Effects

Pharmacodynamic interactions involve the additive or synergistic effects of drugs at their respective sites of action. In the case of prazosin, co-administration with other agents that lower blood pressure can lead to an augmented hypotensive response.

The addition of a diuretic or another antihypertensive agent to this compound therapy has been shown to produce an additive hypotensive effect. pfizer.comdrugs.compediatriconcall.com This is often utilized to therapeutic advantage, but requires careful dosage adjustments. medcentral.com When this compound is administered with diuretics or other hypotensive drugs, particularly beta-adrenergic blocking agents like propranolol (B1214883), its hypotensive effect may be enhanced. medcentral.com

Clinical studies have demonstrated that combining this compound with beta-blockers can lead to a significant reduction in blood pressure. nih.govnih.gov Specifically, the co-administration of propranolol or primidolol (B1678104) with this compound has been shown to increase the severity and duration of the postural hypotensive response. drugs.com The first-dose effect of this compound, characterized by a potential rapid drop in blood pressure, can be more pronounced when used in combination with beta-blockers like alprenolol. nih.govdrugs.com

Similarly, the concurrent use of this compound with calcium channel blockers may result in additive hypotensive effects due to their combined vasodilatory actions. drugs.com Research involving the combination of this compound and verapamil (B1683045) in patients with essential hypertension showed significant further reductions in blood pressure compared to monotherapy with either agent. nih.gov

The risk or severity of hypotension can be increased when this compound is combined with various other antihypertensive agents, including ACE inhibitors such as captopril (B1668294) and cilazapril, and other beta-blockers like acebutolol, atenolol, betaxolol, bisoprolol, and carvedilol. drugbank.com

Interacting Antihypertensive ClassSpecific AgentsObserved/Potential Effect with this compound
ACE InhibitorsCaptopril, CilazaprilIncreased risk of hypotension. drugbank.com
Beta-BlockersPropranolol, Metoprolol, Atenolol, Alprenolol, Acebutolol, Betaxolol, Bisoprolol, CarvedilolAdditive hypotensive effects, increased risk of first-dose postural hypotension and syncope. medcentral.comnih.govdrugs.com
Calcium Channel BlockersVerapamil, Amlodipine, BepridilAdditive vasodilatory and hypotensive effects. drugs.comnih.govdrugbank.com
DiureticsChlorothiazide, Chlorthalidone, BenzthiazideAdditive hypotensive effect. pfizer.comdrugbank.com

Concomitant administration of this compound with a phosphodiesterase-5 (PDE-5) inhibitor, such as sildenafil, tadalafil, and vardenafil, can lead to additive blood pressure-lowering effects and symptomatic hypotension. pfizer.comdrugs.commedcentral.com This interaction is considered serious. rxlist.com Therefore, it is recommended that PDE-5 inhibitor therapy be initiated at the lowest possible dose in patients receiving this compound. pfizer.comdrugs.commedcentral.com

Interacting AgentObserved/Potential Effect with this compound
SildenafilAdditive blood pressure lowering effects, potential for symptomatic hypotension. pfizer.commedcentral.comrxlist.com
TadalafilPotential for additive hypotensive effects. clevelandclinic.orgmayoclinic.org
VardenafilPotential for additive hypotensive effects. rxlist.comclevelandclinic.org

Interactions Affecting this compound Efficacy

Certain medications can diminish the therapeutic efficacy of this compound, primarily by counteracting its antihypertensive effects.

Nonsteroidal anti-inflammatory drugs (NSAIDs) may decrease the antihypertensive effect of this compound. drugs.com The proposed mechanism for this interaction is the inhibition of prostaglandin (B15479496) synthesis by NSAIDs. drugs.commedscape.com Prostaglandins play a role in blood pressure regulation, and their inhibition can lead to fluid retention and an increase in blood pressure, thus antagonizing the effects of this compound. Data from studies with indomethacin (B1671933) support this interaction, and it is expected to occur with other NSAIDs as well. pfizer.comdrugs.com Consequently, monitoring of blood pressure is advised when this compound is co-administered with an NSAID. drugs.com

While many antihypertensive agents have additive effects with this compound, some can potentially decrease its efficacy under certain circumstances, although this is less common. For instance, sympathomimetic agents, which can be found in some cold remedies, can oppose the blood pressure-lowering effects of this compound. youtube.com

Interactions Affecting Serum Levels of this compound

Pharmacokinetic interactions can alter the absorption, distribution, metabolism, or excretion of this compound, thereby affecting its serum concentration and, consequently, its therapeutic and adverse effects. This compound is known to be metabolized by the liver. drugs.comdrugbank.com

In a study investigating the combined use of this compound and verapamil, it was found that the pharmacokinetics of verapamil were not altered by this compound. nih.gov However, there were significant changes in the pharmacokinetics of this compound, with notable increases in its peak plasma concentrations and bioavailability. nih.gov This suggests that verapamil may inhibit the metabolism of this compound, leading to higher serum levels and contributing to the observed enhanced hypotensive effect. drugs.comnih.gov

Conversely, some drugs may decrease the serum concentration of this compound. While specific inducers of the enzymes responsible for this compound metabolism are not extensively detailed in the provided search results, drugs that enhance hepatic metabolism could potentially lower this compound levels. Patients with liver disease may experience altered this compound kinetics, potentially leading to drug accumulation. drugs.comdrugbank.com

Interactions with Central Nervous System Depressants

This compound, an alpha-1 adrenergic antagonist, can exhibit significant interactions when co-administered with central nervous system (CNS) depressants. These interactions primarily stem from the additive pharmacodynamic effects, particularly hypotension and sedation. CNS depressants encompass a broad range of substances, including alcohol, benzodiazepines, sedative-hypnotics, and opioids. Research into these interactions is crucial for ensuring patient safety and optimizing therapeutic outcomes, especially in populations where polypharmacy is common.

The most frequently reported interaction between this compound and CNS depressants is an increased risk of orthostatic hypotension and syncope. nih.gov This is due to the combined vasodilatory effects of this compound and the hypotensive properties of many CNS-active agents. drugs.com Common side effects of this compound itself include dizziness, headache, and drowsiness, which can be exacerbated when used concomitantly with substances that also depress the central nervous system. nih.govlitfl.com

Alcohol: Clinical trials investigating this compound for the treatment of Alcohol Use Disorder (AUD) have provided valuable data on its interaction with alcohol. In these studies, this compound has been observed to cause drowsiness. psychiatryonline.orgnih.gov The concurrent use of alcohol and alpha-1 adrenergic blockers like this compound can lead to increased hypotensive effects. drugs.comdrugs.com Patients, particularly those with aldehyde dehydrogenase deficiencies (more common in individuals of Asian descent), may be at a higher risk for this interaction. drugs.comdrugs.com It is generally recommended to avoid or limit alcohol intake while on this compound therapy due to the potential for excessive orthostatic hypotension. drugs.comdrugs.com

Benzodiazepines: Co-administration of this compound with benzodiazepines such as alprazolam and diazepam may result in additive effects on blood pressure, leading to symptoms like headache, dizziness, lightheadedness, and fainting. drugs.com This is particularly prominent at the beginning of treatment, following a dose increase, or when therapy is restarted after a break. Close monitoring for the development of hypotension is advised when these agents are used together.

Sedative-Hypnotics (Z-drugs): While specific clinical trials on the interaction between this compound and "Z-drugs" like zolpidem are limited, the potential for additive effects is recognized. Co-administration may lead to enhanced hypotensive effects, causing dizziness and lightheadedness. drugs.com The sedative effects of both medications could also be potentiated. A review of clinical drug interaction studies involving zolpidem, zaleplon, and zopiclone (B121070) highlighted that the addition of ethanol (B145695) resulted in additive sedative effects. nih.govresearchgate.net Given this compound's own CNS effects, a similar potentiation is plausible.

Opioids: The combination of this compound with opioid analgesics can lead to an increased risk of hypotension. drugs.com Many opioids themselves have hypotensive effects, which can be additive with this compound's alpha-1 blockade. drugs.com Patients receiving this combination should be closely monitored for signs and symptoms of sedation, respiratory depression, and hypotension. drugs.com

Interactive Data Table: Summary of this compound Interactions with CNS Depressants

Interacting CNS DepressantPotential EffectsSeveritySupporting Evidence
Alcohol Additive hypotensive effects, increased dizziness and drowsiness.ModerateClinical trials on AUD, drug interaction databases. psychiatryonline.orgnih.govdrugs.comdrugs.com
Benzodiazepines (e.g., Alprazolam, Diazepam) Additive blood pressure lowering, leading to headache, dizziness, fainting.ModerateDrug interaction databases, general pharmacodynamic principles. drugs.com
Sedative-Hypnotics (e.g., Zolpidem) Potential for additive hypotensive effects and enhanced sedation.ModerateDrug interaction databases, extrapolation from alcohol interaction data. drugs.comdrugs.comnih.govresearchgate.net
Opioids (e.g., Oxycodone) Additive effects on blood pressure and orthostasis.ModerateDrug interaction databases, general warnings for CNS-active agents. drugs.com

Implications for Combination Therapy Research

The interactions between this compound and CNS depressants have significant implications for combination therapy research, opening avenues for both therapeutic benefits and potential risks that require careful investigation. The sedative and anxiolytic properties of this compound, demonstrated in studies on PTSD and anxiety disorders, suggest its potential as an adjunctive therapy with other CNS-active medications. clinicaltrials.govveeva.com

One of the key areas of research is in the treatment of substance use disorders. Clinical trials have explored this compound for alcohol and cocaine craving, suggesting a role in reducing relapse. clinicaltrials.gov A study in alcohol-preferring rats indicated that a combination of this compound and naltrexone (B1662487) was more effective in suppressing alcohol drinking than either drug alone, prompting further clinical trials in humans. psychiatryonline.org More recently, a phase 2 clinical trial investigated a combination of this compound and cyproheptadine (B85728) for severe alcohol use disorder, aiming to manage craving. recoveryanswers.org

In the realm of mental health, there is growing interest in using this compound as an augmentation strategy. A case report highlighted the successful use of low-dose this compound to augment SSRI treatment in a patient with treatment-resistant depression and comorbid PTSD, resulting in rapid improvement in depressive symptoms, sleep quality, and suicidal ideation. frontiersin.org A subsequent randomized, double-blind, placebo-controlled study found that low-dose this compound augmentation in patients with depression and a history of trauma effectively improved emotional symptoms, with the primary adverse reaction being mild-to-moderate orthostatic hypotension. nih.gov

However, the potential for additive adverse effects necessitates caution and further research. The increased risk of hypotension when combining this compound with other antihypertensives or vasodilatory medications is a primary concern. nih.gov This is particularly relevant in older adult populations who are more susceptible to falls and fractures, which can be exacerbated by CNS-active polypharmacy.

Future research should focus on several key areas:

Dose-finding studies: Determining the optimal doses of this compound when used in combination with various CNS depressants to maximize therapeutic benefits while minimizing adverse effects.

Pharmacokinetic and pharmacodynamic interaction studies: Conducting formal studies in healthy volunteers and patient populations to quantify the extent of interactions and understand the underlying mechanisms.

Long-term safety and efficacy trials: Evaluating the long-term outcomes of combination therapies involving this compound, particularly in chronic conditions like PTSD, anxiety disorders, and substance use disorders.

Investigating specific populations: Studying the effects of these combinations in specific patient populations, such as the elderly or those with comorbid medical conditions, who may be more vulnerable to adverse effects.

Interactive Data Table: this compound Combination Therapy Research Studies

Study FocusCombination AgentsKey FindingsImplications for Research
Alcohol Use Disorder PlaceboThis compound was associated with a greater rate of reduction in drinks per week in an optimal treatment exposure subgroup. Drowsiness was a reported side effect. nih.govSuggests a potential therapeutic role for this compound in AUD, but highlights the need for further studies to address adherence and tolerability.
Alcohol Use Disorder Naltrexone (preclinical)Combination was more effective in suppressing alcohol drinking in rats than either drug alone. psychiatryonline.orgProvides a strong rationale for conducting clinical trials of this combination in humans.
Alcohol Use Disorder CyproheptadinePhase 2 trial investigating the combination for managing craving in severe AUD. recoveryanswers.orgExplores a novel combination therapy targeting different neurotransmitter systems involved in addiction.
Depression with Trauma History Antidepressants (SSRIs)Low-dose this compound augmentation significantly improved emotional symptoms compared to placebo. Orthostatic hypotension was the main adverse effect. nih.govSupports the use of this compound as an adjunctive treatment in this patient population and warrants larger-scale trials.
PTSD and Alcohol Dependence PlaceboThis compound reduced alcohol consumption but did not significantly impact overall PTSD symptoms in one study. Drowsiness was a reported side effect. clinicaltrials.govHighlights the complexity of treating comorbid conditions and the need for research into targeted therapies.

Preclinical and Translational Research

Animal Models of Disease and Prazosin Efficacy

This compound's effectiveness has been evaluated in various animal models designed to mimic aspects of human diseases, particularly those related to stress and anxiety. In rodent models of post-traumatic stress disorder (PTSD), this compound has demonstrated significant effects on behavioral outcomes. For instance, in a learned helplessness paradigm in adult male rats, where animals are exposed to inescapable foot shocks, pretreatment with this compound was shown to prevent the development of this depression-like behavior. A notably lower number of this compound-treated rats exhibited learned helplessness compared to those treated with saline. nih.gov However, in the same study, this compound did not produce a significant difference in anxiety-related behavior as measured by the elevated plus maze test. nih.gov

Another study using a predator stress model in rats, involving exposure to cat litter scent, found that this compound could alleviate defensive behaviors like freezing when administered before a traumatic cue presentation in previously stressed rats. nih.gov Interestingly, the study also observed that this compound administration could increase anxiety levels and freezing duration in non-stressed control animals when presented with a neutral cue. nih.gov This suggests that the efficacy of this compound on anxiety-like behaviors may depend on the stress state of the animal. nih.gov

Table 1: Summary of this compound Efficacy in Preclinical Animal Models
Animal ModelDisease/Condition ModeledKey Efficacy FindingsBehavioral Test
Adult Male RatsPTSD / Learned HelplessnessPrevented learned helplessness behavior. nih.govInescapable Shock / Shuttle Box Escape Testing
Adult Male RatsAnxietyNo significant effect on anxiety-like behavior in stressed rats. nih.govElevated Plus Maze
Sprague-Dawley RatsPTSD / Fear ConditioningDecreased freezing time in stressed rats exposed to a traumatic reminder. nih.govPredator Scent Stress / Freezing Behavior Analysis
Sprague-Dawley RatsAnxietyIncreased freezing time in non-stressed rats exposed to a neutral cue. nih.govFreezing Behavior Analysis
Zebrafish (Danio rerio)Chronic Unpredictable StressDecreased anxiety-like behaviors overall, but did not reverse CUS-induced changes.Novel Tank Test

Neurobiological Investigations in Animal Models (e.g., Brain Activation, Neurotransmitter Systems)

Neurobiological studies in animal models have begun to elucidate the mechanisms underlying this compound's behavioral effects. Research points to its modulation of several key neurotransmitter systems. In rats that underwent an inescapable shock protocol, in vivo electrophysiological recordings of the ventral tegmental area (VTA) showed that the this compound-treated group had a trend of an increased number of active dopaminergic cells. nih.gov Further investigation into the mesolimbic dopamine system revealed that while this compound alone did not affect basal dopamine levels in the nucleus accumbens, it effectively blocked the increase in extracellular dopamine concentrations evoked by the NMDA receptor antagonist MK-801. nih.gov This suggests that alpha-1 adrenoceptor antagonism can reduce the sensitivity of the mesolimbic dopamine system to pharmacological challenges. nih.gov

In a predator stress rat model, this compound's effects were examined in several brain regions critical to the fear circuitry. The study found that stress itself led to increased levels of noradrenaline (NA) and gamma-aminobutyric acid (GABA) in the amygdaloid complex. nih.gov this compound treatment also influenced the cholinergic system; an increase in acetylcholine (ACh) esterase activity was observed in the dorsal hippocampus of non-stressed rats and in the rostral pons of stressed rats following this compound administration. nih.gov This increase in cholinergic activity might be an adaptive response to the antagonism of the adrenergic system. nih.gov The study did not find significant changes in glutamate or glycine levels in the measured brain regions due to this compound treatment.

Table 2: Neurobiological Effects of this compound in Animal Models
Brain RegionNeurotransmitter SystemObserved Effect of this compoundAnimal Model Context
Ventral Tegmental Area (VTA)DopamineTrend of increased number of active dopaminergic cells. nih.govLearned helplessness model in rats. nih.gov
Nucleus AccumbensDopamineBlocked MK-801-evoked increases in dopamine release; no effect on basal levels. nih.govPharmacological challenge (MK-801) in rats. nih.gov
Dorsal HippocampusAcetylcholineIncreased ACh esterase activity in non-stressed rats. nih.govPredator stress model in rats. nih.gov
Rostral PonsAcetylcholineIncreased ACh esterase activity in stressed rats. nih.govPredator stress model in rats. nih.gov

In Vitro Studies of this compound Mechanism of Action

In vitro studies have been fundamental in defining the precise molecular mechanism of this compound. It is characterized as a potent and selective antagonist of alpha-1 adrenergic receptors. nih.govnih.gov Experiments using isolated rabbit aortic strips have shown that this compound produces a competitive antagonism of the contractile responses induced by alpha-adrenoceptor agonists like noradrenaline and phenylephrine. frontiersin.org This demonstrates its direct blocking action at postsynaptic alpha-1 receptors, which mediate vasoconstriction. nih.govnih.gov

Further research has clarified that this compound has a high affinity for postsynaptic alpha-1 receptors but little to no significant affinity for presynaptic alpha-2 adrenergic receptors. tandfonline.com This selectivity is important, as presynaptic alpha-2 receptors are involved in a negative feedback loop that inhibits norepinephrine (B1679862) release. Studies using rat vas deferens confirmed that this compound, unlike non-selective alpha-blockers such as phentolamine, does not enhance the release of norepinephrine following nerve stimulation. tandfonline.com

Chronic treatment with this compound in vivo has been shown to cause a tissue-specific up-regulation of alpha-1 adrenergic receptors. In vitro binding studies on tissues from this compound-treated rats revealed an increased density of alpha-1 receptors in the heart and spleen, affecting both alpha-1A and alpha-1B subtypes in the heart. nih.gov However, this up-regulation was not observed in the liver, kidney, or submaxillary gland, indicating that the regulatory effects of this compound on its target receptors can vary significantly between different tissues. nih.gov

Translational Gaps and Future Directions in Preclinical Research

Despite the promising results from preclinical animal models, particularly in the context of PTSD, the translation of these findings into consistent clinical efficacy has been challenging. This disparity highlights a significant translational gap. While early clinical trials suggested this compound was effective for PTSD-related nightmares and hyperarousal, a more recent, large-scale, well-designed trial did not find it to be efficacious for either PTSD symptoms or nightmares. This discrepancy underscores the limitations of current animal models in fully recapitulating the complex pathophysiology of human PTSD.

One major challenge is that animal models often focus on specific behavioral endpoints, such as learned helplessness or freezing, which may only represent a fraction of the complex symptom clusters seen in human PTSD. nih.gov Furthermore, the neurobiological changes induced by stress in rodents may not perfectly mirror the long-term neuroadaptations that occur in the human brain following trauma. For example, the zebrafish model showed that while this compound had a general anxiety-reducing effect, it did not normalize the specific neuroendocrine (basal cortisol levels) and behavioral changes caused by chronic stress, suggesting its mechanism may not target the core dysregulated stress response. nih.gov

Future directions in preclinical research must focus on bridging this gap. This includes developing more refined animal models that better reflect the heterogeneity of PTSD and other stress-related disorders. Investigating the differential effects of this compound based on genetic background, sex, and the nature of the stressor in animal models could provide valuable insights. Additionally, there is a need to explore how this compound interacts with other neurotransmitter systems beyond the noradrenergic and dopaminergic pathways, as suggested by its effects on the cholinergic system. nih.gov A deeper understanding of the specific alpha-1 adrenoceptor subtypes involved in its therapeutic versus non-target effects could lead to the development of more selective compounds. Ultimately, integrating preclinical behavioral, neurochemical, and electrophysiological data with clinical biomarkers is crucial for improving the predictive validity of animal studies and facilitating a more successful translation from "bench-to-bedside."

Table of Mentioned Chemical Compounds

Table 3: List of Chemical Compounds
Compound Name
This compound
Saline
Cortisol
Dopamine
MK-801 (Dizocilpine)
Noradrenaline (Norepinephrine)
Gamma-aminobutyric acid (GABA)
Acetylcholine (ACh)
Glutamate
Glycine
Phenylephrine
Phentolamine

Methodological Considerations in Prazosin Research

Study Design in Clinical Trials

The gold standard for evaluating the efficacy of prazosin in clinical research, particularly for conditions like Post-Traumatic Stress Disorder (PTSD), has been the randomized, double-blind, placebo-controlled trial. This design is crucial for minimizing bias and distinguishing the pharmacological effects of this compound from placebo effects. In these trials, participants are randomly assigned to receive either this compound or a placebo, and neither the participants nor the investigators know which treatment is being administered. nih.govnih.gov Studies have varied in duration, from short-term trials of 8 to 15 weeks to longer-term studies lasting 26 weeks, to assess both immediate and sustained effects. psychiatryonline.orgechoontario.canih.gov

Crossover study designs have also been employed in this compound research. nih.gov In this type of study, each participant receives both this compound and a placebo at different times, serving as their own control. This design can be particularly useful for reducing the impact of individual patient variability. nih.gov A washout period is typically included between the treatment phases to prevent carryover effects from one treatment to the next.

Open-label studies have also contributed to the initial understanding of this compound's effects, particularly in the early stages of research. nih.gov These studies, where both the researchers and participants know that this compound is being administered, can provide preliminary evidence of efficacy and help in hypothesis generation for more rigorous controlled trials. nih.gov

Outcome Measures and Their Validation

A variety of validated outcome measures are utilized in this compound research to assess its impact on different symptom domains, particularly in the context of PTSD and sleep disturbances.

Sleep Quality: The Pittsburgh Sleep Quality Index (PSQI) is a self-report questionnaire used to assess sleep quality and disturbances. nih.govpsychiatryonline.orgechoontario.cacenterwatch.com It evaluates seven components of sleep: subjective sleep quality, sleep latency, sleep duration, habitual sleep efficiency, sleep disturbances, use of sleeping medication, and daytime dysfunction. echoontario.caresearchgate.netnih.gov

Blood Pressure Monitoring: Given this compound's primary indication as an antihypertensive, blood pressure monitoring is a critical component of clinical trials. Both supine and standing blood pressure are regularly measured to monitor the hemodynamic effects of the drug. 2minutemedicine.com In some studies, higher baseline standing blood pressure has been investigated as a potential biomarker to predict a better response to this compound in PTSD patients. nih.gov Automated ambulatory blood pressure monitoring has also been used to assess the duration of this compound's antihypertensive action. nih.gov

The following table summarizes key outcome measures used in this compound clinical trials:

Challenges in this compound Research

Despite the rigorous methodologies employed, research into this compound is not without its challenges.

Heterogeneity of Study Populations: PTSD is a heterogeneous disorder with varying symptom presentations. This variability among study participants can make it difficult to demonstrate a consistent treatment effect. nih.govjwatch.org Some researchers suggest that there may be a subtype of PTSD that is more adrenergically driven and therefore more responsive to this compound. jwatch.org The inclusion of diverse populations, such as military veterans versus civilians, can also introduce variability. nih.gov

Placebo Effects: A significant challenge in this compound trials for PTSD has been the presence of a substantial placebo effect, particularly for subjective outcomes like nightmares and sleep quality. nih.govcambridge.org In some large-scale trials, the placebo response rate was high, making it difficult to detect a statistically significant difference between this compound and placebo. nih.govcambridge.org

Tolerability and Adherence: While generally well-tolerated, this compound can cause side effects such as dizziness and postural hypotension, which can impact treatment adherence. nih.govnih.gov Poor adherence to the medication regimen can lead to an underestimation of its true efficacy. nih.govpsychiatryonline.org The need for dose titration to manage side effects can also complicate clinical trials. nih.gov Discontinuation rates due to intolerable side effects have been observed in some studies. journaljamps.com

Ethical Considerations in Clinical Trials

Conducting clinical trials with this compound, especially in populations with PTSD, necessitates careful attention to ethical principles to protect the rights and well-being of participants.

Informed Consent: Obtaining informed consent is a cornerstone of ethical research. Participants must be fully informed about the nature of the study, the potential risks and benefits of this compound and the placebo, and their right to withdraw at any time without penalty. echoontario.canih.gov For individuals with PTSD, who may be a vulnerable population, it is crucial to ensure they have the capacity to understand the information and make a voluntary decision.

Use of Placebo: The use of a placebo in clinical trials for conditions like PTSD raises ethical questions, particularly when an effective treatment is withheld. Institutional Review Boards (IRBs) and ethics committees play a critical role in evaluating the ethical justification for placebo-controlled trials, ensuring that the potential benefits of the research outweigh the risks to participants. clinicaltrials.gov

Confidentiality: Maintaining the confidentiality of participant data is paramount. Researchers must have robust procedures in place to protect the privacy of individuals who enroll in clinical trials.

Participant Safety: Ensuring the safety of participants is a primary ethical obligation. This includes careful monitoring for adverse events, such as significant drops in blood pressure or the emergence of new or worsening suicidal ideation. 2minutemedicine.com Protocols must be in place to manage any adverse events promptly and effectively.

The following table lists the chemical compounds mentioned in this article:

Future Directions and Unanswered Questions

Exploration of Novel Therapeutic Indications

Research is expanding the potential therapeutic indications for Prazosin beyond its established uses. Studies are investigating its efficacy in conditions such as alcohol use disorder (AUD), where it has shown promise in reducing stress-induced craving and facilitating abstinence, particularly in individuals with withdrawal-related alcohol intake. psychiatryonline.org Preliminary data suggest that this compound, at dosages up to 16 mg/day, can decrease stress-induced craving in individuals with AUD and facilitate abstinence. psychiatryonline.org

Furthermore, this compound is being explored for its potential in managing cytokine storm syndrome and complications of COVID-19, based on animal model findings where it prevented death in cytokine storm scenarios and is thought to decrease cytokine dysregulation. wikipedia.org Its sedative effects have also led to its off-label investigation for insomnia. wikipedia.org Other potential uses under consideration include heart failure and Raynaud syndrome. wikipedia.orgnih.gov this compound is also recommended for severe stings from the Indian red scorpion. wikipedia.org

Investigation of Long-Term Outcomes and Durability of Effect

While this compound demonstrates effectiveness in the short to medium term for conditions like PTSD-related sleep disturbances, particularly nightmares, there is a recognized need for more extensive long-term studies. consensus.app Meta-analyses and randomized controlled trials consistently indicate that this compound significantly reduces nightmares and improves sleep quality in adults with PTSD, with improvements observed in both objective sleep measures (e.g., total sleep time, REM sleep) and subjective reports. consensus.app However, most existing clinical trials have assessed effects over periods ranging from 8 weeks to several months, not years. consensus.app

In the context of chronic congestive heart failure, studies examining this compound over periods of two to sixteen months have shown a persistent but variable benefit in 50-80% of initial responders. nih.govoup.com However, challenges such as tolerance development have been reported, which can limit chronic vasodilator application. nih.govoup.com Some historical prospective cohort studies in combat veterans suggest that long-term effectiveness (3-6 years) of this compound for nighttime PTSD symptoms might be better compared to other treatments, with lower discontinuation rates due to adverse effects. medcentral.com Conversely, other trials have noted the recurrence of PTSD symptoms, including distressing nightmares, upon discontinuation of this compound, highlighting the need for clearer guidance on discontinuation protocols and the duration required for potential long-lasting brain changes. frontiersin.org

Biomarker Discovery for Treatment Response and Adverse Effects

A significant area of future research involves identifying biomarkers that can predict an individual's response to this compound therapy and potential adverse effects. One promising biomarker identified is higher standing systolic blood pressure at baseline, which has been associated with greater reductions in PTSD symptoms in soldiers treated with this compound. drugdiscoverytrends.comsciencedaily.compsychiatryonline.orgnih.gov This suggests that blood pressure could serve as an easily measurable and immediate predictor of treatment response, particularly in patients with combat PTSD. drugdiscoverytrends.comsciencedaily.com This relationship is hypothesized to stem from this compound's mechanism of blocking α1-adrenergic receptors, which are involved in the body's stress response, implying that patients with greater noradrenaline system activation might benefit more. drugdiscoverytrends.comsciencedaily.com

Beyond blood pressure, studies are exploring changes in the urine proteome as potential biomarkers. Research in rat models has shown that this compound treatment influences approximately half of the identified urinary proteins, indicating a significant impact on the urine proteome by the sympathetic nervous system. semanticscholar.orgplos.org Specific proteins like angiotensinogen, haptoglobin, and beta-2 microglobulin, known to be associated with blood pressure, were validated as being influenced by this compound. semanticscholar.orgplos.org These findings warrant further biomarker studies to link proteomic changes to physiological conditions and disease states related to this compound's actions. semanticscholar.orgplos.org

Personalized Medicine Approaches to this compound Therapy

The concept of personalized medicine is gaining traction for this compound therapy, particularly in conditions like PTSD and AUD, where not all individuals respond similarly. psychiatryonline.orgva.gov The PREDICT study, a five-year clinical trial, is specifically designed to test whether clinically relevant biomarkers can predict who is most likely to benefit from this compound for PTSD. uw.edu This approach aims to identify individuals where increased noradrenergic signaling is a primary driver of symptoms, thereby matching them with treatments that are more likely to be effective. uw.edu The goal is to move beyond a "trial-and-error" approach to drug selection, using patient-specific characteristics, including physiological markers like blood pressure, to guide treatment decisions. psychiatryonline.orgdrugdiscoverytrends.comsciencedaily.com

Combination Therapies and Polypharmacy Research

Research into combination therapies involving this compound is crucial, especially given the complex nature of many conditions it treats and the prevalence of polypharmacy in patient populations. This compound has been studied in combination with beta-blockers like timolol, which may produce greater sedative effects than either drug alone. wikipedia.org In the context of PTSD, case series suggest that the synergistic effect of this compound combined with Selective Serotonin Reuptake Inhibitors (SSRIs) or Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) over an extended period (e.g., 1 to 3 years) might lead to sustained remission of PTSD symptoms even after this compound discontinuation. frontiersin.org

However, polypharmacy research also highlights potential risks and interactions. For instance, the concomitant use of this compound with other alpha-1 blockers is generally avoided due to additive pharmacological effects such as hypotension and syncope. nih.gov Studies also note that while this compound has been administered without adverse interactions with certain cardiac glycosides, hypoglycemics, tranquilizers, sedatives, antigout medications, antiarrhythmics, and analgesics, its combination with other antihypertensive agents or diuretics requires careful monitoring due to potential for increased hypotensive effects. drugbank.compediatriconcall.com The challenge in this area lies in the limited data from clinical trials specifically designed to study multiple drugs simultaneously. ajmc.com

Neuroimaging Studies to Elucidate Central Mechanisms

Neuroimaging studies are vital for a deeper understanding of this compound's central mechanisms of action, particularly its effects on brain regions involved in fear circuitry and stress responses. This compound, as an α1-adrenergic receptor antagonist, crosses the blood-brain barrier and is thought to reduce brain α1-adrenoceptor-mediated signaling. nih.govpsychiatryonline.org This action influences noradrenergic pathways in the central nervous system, which are implicated in arousal and fear responses. wikipedia.orgplos.orgfrontiersin.org

Research indicates that this compound may alleviate stress responses and defensive behaviors by affecting norepinephrine (B1679862) and GABA levels in the amygdaloid complex, suggesting an inhibitory role of noradrenaline on fear acquisition. nih.gov Neuroimaging techniques, such as fMRI, could further elucidate how this compound modulates activity in key brain structures like the amygdala and hippocampus, which are often disturbed in conditions like PTSD. psychiatryonline.orgnih.govmpg.de Such studies could provide crucial insights into how this compound dampens increased startle and fear responses and improves sleep quality in affected individuals. frontiersin.org

Genetic and Genomic Factors Influencing this compound Response

The field of pharmacogenomics is exploring how genetic and genomic factors contribute to the variability in individual responses to medications, including this compound. Genetic variants can influence drug metabolism, affecting the dosage required for efficacy and susceptibility to adverse effects. mdpi.comgsconlinepress.comwho.int While general pharmacogenomic research in hypertension has identified genetic variants influencing blood pressure response to antihypertensive drugs, specific genetic factors influencing this compound response are an area of ongoing investigation. mdpi.comgsconlinepress.comresearchgate.netahajournals.org

For example, the PREDICT study aims to identify genetic markers that predict this compound efficacy in PTSD. uw.edu Understanding these genetic determinants could lead to a more precise and personalized approach to this compound therapy, optimizing treatment outcomes and minimizing trial-and-error prescribing. gsconlinepress.com The complexity arises from the heterogeneous etiology of common diseases like hypertension, where multiple genes interact with environmental factors, necessitating comprehensive characterizations of individual "omic" profiles. ahajournals.org

Pharmacoeconomic Analyses of this compound Treatment

Pharmacoeconomic analyses evaluate the cost-effectiveness, cost-benefit, and cost-utility of pharmaceutical interventions, providing crucial insights for healthcare decision-makers regarding resource allocation and treatment selection annamalaiuniversity.ac.inmdpi.com. For this compound, these analyses have explored its economic value across various therapeutic applications, including benign prostatic hyperplasia (BPH), hypertension, and post-traumatic stress disorder (PTSD).

Benign Prostatic Hyperplasia (BPH)

In the context of benign prostatic hyperplasia (BPH), this compound has demonstrated favorable pharmacoeconomic profiles. A 1994 cost-effectiveness analysis, conducted from the perspective of the US military, compared this compound with other alpha-blockers like doxazosin (B1670899) and terazosin (B121538), as well as the androgenic hormone inhibitor finasteride (B1672673) nih.gov. The study utilized a 36-month decision-tree model, considering initial drug therapy following unsuccessful watchful waiting, with secondary interventions such as transurethral resection of the prostate (TURP) for non-responders nih.gov.

The analysis concluded that this compound was the most cost-effective alpha-blocker when compared to finasteride, showing a mean difference of US57.83 to US578.15 per treatment and a clinical effectiveness of 70.3% nih.gov. Furthermore, pharmacological therapy, particularly with alpha-blockers, was found to be more cost-effective than surgical intervention, with this compound leading among alpha-blockers, followed by terazosin and then doxazosin nih.gov.

Hypertension

Pharmacoeconomic studies on this compound in hypertension have also provided valuable data. A study conducted in Malaysia examined the cost-effectiveness of various antihypertensive drug classes usm.my. The analysis calculated cost-effectiveness ratios (CERs) based on healthcare costs per clinical outcome usm.my.

The findings indicated that this compound exhibited a favorable cost-effectiveness ratio of 2.4 usm.my. This positioned this compound competitively among other antihypertensive agents, being slightly less favorable than diuretics (1.9) and angiotensin-converting enzyme inhibitors (ACEIs) (2.0), but more favorable than beta-blockers (2.5), diuretics and beta-blockers combination therapy (3.0), calcium channel blockers (CCBs) (3.4), and other combinations (6.1) usm.my.

Table 1: Comparative Cost-Effectiveness Ratios of Antihypertensive Drugs in Malaysia

Antihypertensive Drug ClassCost-Effectiveness Ratio (CER)
Diuretics1.9
ACEIs2.0
This compound2.4
Beta-blockers2.5
Diuretics + Beta-blockers3.0
CCBs3.4
Other Combinations6.1

(Data adapted from Qais Alefan et al. usm.my)

in Pharmacoeconomics of this compound

While existing pharmacoeconomic analyses highlight this compound's value in certain indications, particularly BPH and hypertension, and its affordability in PTSD, there remain areas for further investigation. Contemporary, large-scale pharmacoeconomic studies using current cost data and broader patient populations could provide updated insights into its comparative economic benefits, especially in light of newer therapeutic alternatives. Further cost-utility analyses, potentially incorporating quality-adjusted life years (QALYs) more extensively across all its indications, could offer a more comprehensive understanding of this compound's value from a societal or healthcare system perspective annamalaiuniversity.ac.inscielo.br. Additionally, analyses exploring the long-term economic impact of this compound in chronic conditions like PTSD, considering potential reductions in healthcare utilization due to symptom improvement, would be beneficial.

常见问题

Q. What experimental models are standard for evaluating Prazosin’s antihypertensive mechanisms?

this compound’s effects are commonly studied in animal models such as normotensive and genetically hypertensive rats, anaesthetized dogs, and isolated human vascular tissues. These models allow researchers to assess dose-response relationships, hemodynamic changes, and receptor interactions . Human trials often focus on comparative efficacy with drugs like hydrallazine or combination therapies (e.g., polythiazide), using double-blind crossover designs to minimize bias .

Q. How should researchers design a pilot study to assess this compound’s first-dose phenomenon?

A pilot study should include controlled dosing in normotensive subjects, monitoring acute blood pressure drops and heart rate variability. Parameters like plasma renin activity (PRA) and sodium balance should be measured to contextualize the "first-dose" hypotensive effect. Use small sample sizes with rigorous inclusion criteria to prioritize safety and reproducibility .

Advanced Research Questions

Q. How can conflicting data on this compound’s modulation of plasma renin activity (PRA) be reconciled across species?

Contradictions arise from species-specific α1-adrenoceptor responses. For example, this compound suppresses PRA in dogs but shows variable effects in humans. Researchers should conduct meta-analyses comparing dosage ranges, experimental conditions (e.g., anaesthetized vs. conscious models), and concurrent medications. Controlled studies isolating variables like sodium intake or sympathetic tone can clarify mechanisms .

Q. What methodologies optimize the study of this compound’s endothelial-dependent vasodilation in isolated tissues?

Isolated aorta or arterial ring assays require precise control of endothelial integrity (e.g., mechanical removal vs. pharmacological inhibition). Use cumulative dose-response curves for noradrenaline with and without this compound, and validate results via cyclic GMP assays. Statistical analysis should employ Student’s t-tests and linear regression to quantify endothelial contribution to vasodilation .

Methodological Frameworks

Q. How can the PICOT framework structure a clinical trial on this compound for resistant hypertension?

  • P opulation: Adults with resistant hypertension (BP ≥130/80 mmHg despite triple therapy).
  • I ntervention: this compound (4–20 mg/day) adjunct therapy.
  • C omparison: Placebo or alternative α-blockers (e.g., doxazosin).
  • O utcome: Change in 24-hour ambulatory BP at 12 weeks.
  • T ime: 6-month follow-up for safety monitoring.
    This structure ensures clarity in hypothesis testing and aligns with regulatory guidelines .

Q. What statistical methods are appropriate for analyzing this compound’s dose-response data?

Non-linear regression models (e.g., sigmoidal Emax) quantify efficacy (EC50) and maximal effect. For small-sample preclinical studies, use non-parametric tests like Mann-Whitney U to compare groups. Meta-analyses should apply random-effects models to account for heterogeneity across studies .

Data Contradiction and Reproducibility

Q. Why do studies report divergent outcomes on this compound’s renal effects in hypertensive patients?

Discrepancies stem from differences in patient demographics (e.g., sodium-sensitive vs. renin-dependent hypertension) and measurement protocols (e.g., spot urine vs. 24-hour collection). Standardize renal parameter assessments (e.g., glomerular filtration rate, urinary sodium) and stratify subgroups by baseline renin activity .

Q. How can researchers enhance reproducibility in preclinical this compound studies?

Adopt the ARRIVE guidelines for animal research: report sample size justification, randomization methods, and blinding protocols. Share raw data (e.g., hemodynamic measurements) via repositories like Figshare, and validate findings in multiple models (e.g., SHR rats, human isolated arteries) .

Ethical and Practical Considerations

Q. What ethical challenges arise in long-term this compound trials for PTSD-related hypertension?

Informed consent must address risks of orthostatic hypotension and syncope, especially in trauma-affected populations. Use Data Safety Monitoring Boards (DSMBs) to review adverse events, and consider adaptive trial designs to minimize patient exposure to ineffective doses .

Q. How can researchers mitigate bias in open-label this compound studies?

Implement objective endpoints (e.g., ambulatory BP monitoring) and blinded outcome assessors. Use placebo run-in periods to exclude placebo responders and statistical adjustments (e.g., mixed-effects models) to control for unblinding effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Prazosin
Reactant of Route 2
Reactant of Route 2
Prazosin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。